3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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Overview
Description
3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is part of a group of pharmaceutically relevant compounds known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method involves the use of 2-aminothiazole and a suitable bromo ketone under specific reaction conditions . The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential antitumor and cytotoxic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of essential biochemical processes in microbial or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid
- Imidazo[2,1-b]thiazole-5-carboxamide
Uniqueness
3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethyl groups at positions 3 and 6 of the imidazole ring can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .
Properties
Molecular Formula |
C10H12N2O2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
3,6-diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c1-3-6-5-15-10-11-7(4-2)8(9(13)14)12(6)10/h5H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
DUZIYWDGWJOMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)C(=O)O)CC |
Origin of Product |
United States |
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